Hydrolytic Stability: 5-Membered Dioxolane Ring is Approximately 8-Fold Less Stable Than the 6-Membered Dioxane Isomer at Low pH
In a direct head-to-head comparison under acidic conditions, the 6-membered ring isomer (2-phenyl-1,3-dioxan-5-ol, dioxane-type) of benzaldehyde glycerol acetal was demonstrated to be approximately 8 times more stable toward hydrolysis than the 5-membered ring counterpart (2-phenyl-1,3-dioxolane-4-methanol, dioxolane-type) at low pH [1]. This study evaluated four glycerol acetals and ketals as bio-based solvents, establishing that ring size is a dominant factor governing hydrolytic stability, alongside the nature of the carbonyl precursor [1].
| Evidence Dimension | Relative hydrolytic stability at low pH (acidic medium) |
|---|---|
| Target Compound Data | Relative stability factor = 1 (baseline; 5-membered dioxolane ring) |
| Comparator Or Baseline | 2-Phenyl-1,3-dioxan-5-ol (6-membered dioxane ring): approximately 8 times more stable |
| Quantified Difference | Approximately 8-fold lower stability for the target dioxolane isomer vs. the dioxane isomer |
| Conditions | Low pH (acidic medium); study by Moity et al., Green Chemistry, 2015 |
Why This Matters
For applications requiring controlled hydrolytic release of benzaldehyde (e.g., pro-fragrance or pro-flavour delivery systems), the reduced stability of the 5-membered dioxolane isomer is a functional advantage that cannot be replicated by the more stable 6-membered dioxane isomer.
- [1] Moity, L., Benazzouz, A., Molinier, V., Nardello-Rataj, V., Elmkaddem, M. K., De Caro, P., Thiebaud-Roux, S., Gerbaud, V., Marion, P., & Aubry, J. M. (2015). Glycerol acetals and ketals as bio-based solvents: Positioning in Hansen and COSMO-RS spaces, volatility and stability towards hydrolysis and autoxidation. Green Chemistry, 17(3), 1779–1792. View Source
